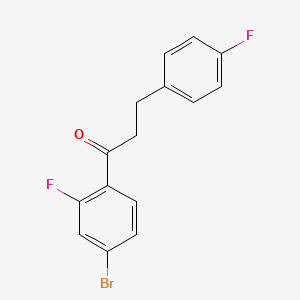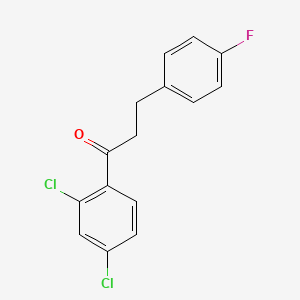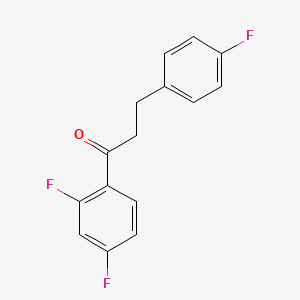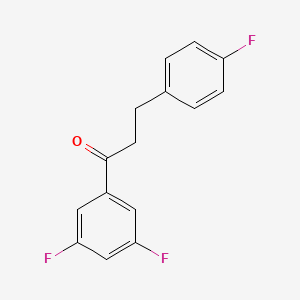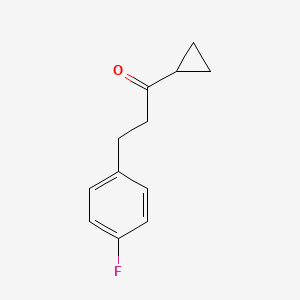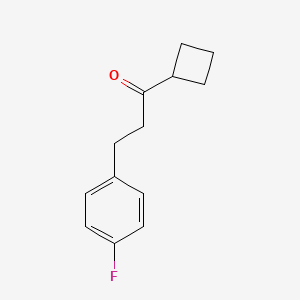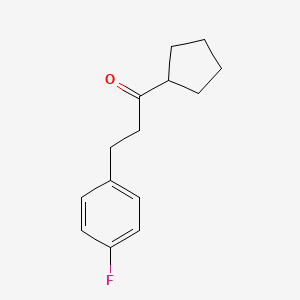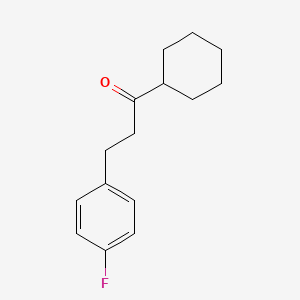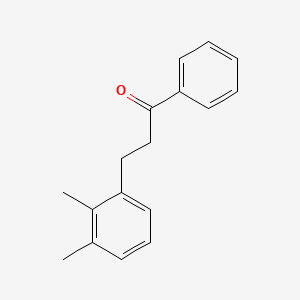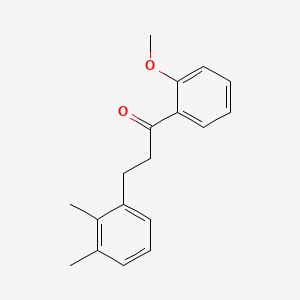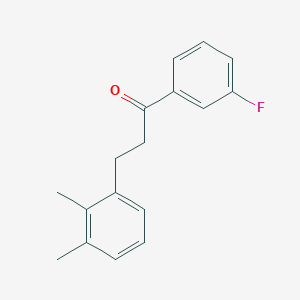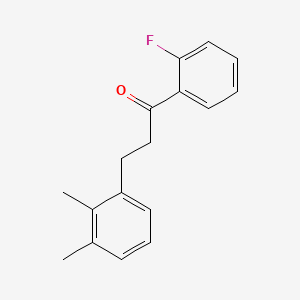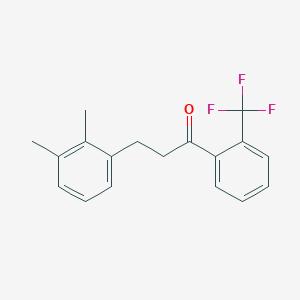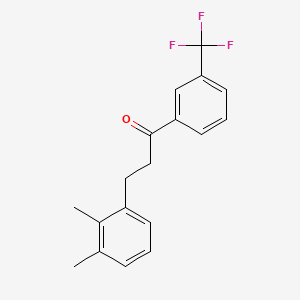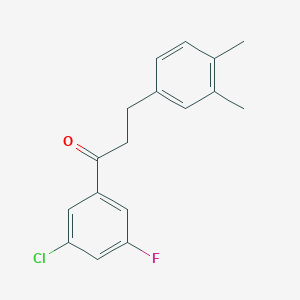
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone is a chemical compound offered for experimental and research use . Its molecular formula is C17H16ClFO .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone consists of a propiophenone backbone with chlorine and fluorine substituents at the 3’ and 5’ positions, respectively, and a 3,4-dimethylphenyl group at the 3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone are not specified in the sources I found . Typically, these properties would include characteristics such as melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity Studies :
- Synthesis of related compounds, like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, has been explored. These compounds have been synthesized and analyzed using spectroscopy and quantum chemical studies, which aids in understanding their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).
Biocatalysis Research :
- The reduction of 3-chloro-4-fluoropropiophenone by Saccharomyces cerevisiae, a type of yeast used as a whole-cell biocatalyst, has been optimized. This research contributes to understanding how microorganisms can be used in chemical transformations (이해룡 et al., 2011).
Photophysical Properties and Materials Science :
- Studies on new indium(III) phthalocyanines, which include compounds like 3,4-(dimethoxyphenylthio) substituted chloroindium(III) phthalocyanines, have been conducted to explore their photophysical properties and potential applications in humidity sensing (Keskin et al., 2016).
Environmental Studies and Pollutant Degradation :
- Research on the sonochemical degradation of aromatic organic pollutants, including 4-chloro-3,5-dimethylphenol and 4-fluorophenol, has been conducted. This study offers insights into the use of ultrasound for the mineralization of such compounds in aqueous solutions (Goskonda et al., 2002).
Analytical Chemistry :
- The development of methods for the chromatographic separation and detection of phenols, including 3,4-dimethylphenol, using specific derivatizing reagents. This research is crucial for analyzing and monitoring environmental pollutants (Landzettel et al., 1995).
Zukünftige Richtungen
The future directions for research and applications of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone are not specified in the sources I found . The potential uses of a compound often depend on its physical and chemical properties, biological activity, and the results of experimental studies.
Eigenschaften
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXANJHPPWHQCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644859 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone | |
CAS RN |
898779-71-0 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

